3-nitrobenzyl 4-methoxybenzoate
Description
3-Nitrobenzyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the hydroxyl group of the acid is replaced by a 3-nitrobenzyloxy group. For example, compound 5a is synthesized via a nucleophilic substitution reaction between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride in the presence of K₂CO₃, yielding 82% under optimized conditions (70°C, 14 hours) . This suggests that this compound could be synthesized through similar esterification pathways.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-5-12(6-8-14)15(17)21-10-11-3-2-4-13(9-11)16(18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYJQRXNJAFMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: 3-Nitrobenzyl 4-methoxybenzoate serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules. It is particularly useful in synthesizing other nitro-substituted aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.
2. Biological Activity:
- Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For example, modifications to the nitro group have shown enhanced efficacy against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL .
- Anticancer Potential: The compound has been investigated for its potential anticancer properties, particularly due to its ability to interact with cellular enzymes involved in tumor growth. Preliminary studies suggest that it can inhibit cancer cell proliferation in vitro .
3. Medicinal Chemistry:
- Drug Development: The unique structural features of this compound make it a candidate for drug development. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and analgesic effects .
- Biochemical Probes: This compound can be utilized as a biochemical probe to study enzyme activities and interactions within biological systems, providing insights into metabolic pathways .
4. Industrial Applications:
- Material Science: In industry, this compound is used in the development of advanced materials and coatings due to its chemical stability and reactivity. Its derivatives are being tested for use in coatings that require specific chemical properties such as UV resistance and durability .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. pneumoniae | 8 |
| Modified Derivative C3-005 | S. pneumoniae | 1 |
| Modified Derivative C3-008 | S. aureus | 2 |
Table 2: Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Methanol, Acidic Catalyst | 85 |
| Reduction | NaBH4 in Ethanol | 90 |
| Substitution | K2CO3 with Nucleophile | Variable |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various nitro-substituted benzoates demonstrated significant antimicrobial activity against clinical isolates of S. pneumoniae. The modified derivative C3-005 showed an MIC of just 1 µg/mL, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal reported that derivatives of this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest that structural modifications can enhance anticancer activity significantly .
Comparison with Similar Compounds
Key Comparative Findings
Carboxylic acid derivatives like 4-methoxy-3-nitrobenzoic acid are synthesized via nitration or methylation, but their ester counterparts often require additional steps for esterification .
Functional Group Effects :
- Nitro Group : Enhances electron-withdrawing effects, increasing reactivity in substitution reactions. For example, 4-methoxy-3-nitrobenzoic acid is a precursor for dyes due to its nitro group’s electrophilic properties .
- Ester vs. Carboxylic Acid : Esters (e.g., compound 5a) exhibit higher volatility and lower polarity compared to carboxylic acids, influencing their solubility and thermal stability .
Thermal and Coordination Behavior: Metal complexes of 4-methoxybenzoate (e.g., La, Ce) show bidentate coordination via carboxylate groups, with thermal stability up to 200–300°C .
Biological Interactions :
- Metabolites like 4-methoxybenzoate are enriched in biological systems, indicating that ester derivatives may undergo enzymatic hydrolysis to release bioactive moieties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-nitrobenzyl 4-methoxybenzoate, and how are intermediates characterized?
- Methodology : Synthesis typically involves nitration of 4-methoxybenzoic acid derivatives or esterification of pre-functionalized precursors. For example, 4-methoxybenzoic acid can be nitrated at the meta position using mixed nitric-sulfuric acid, followed by benzylation with 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are characterized via melting point analysis, IR spectroscopy (e.g., symmetric/asymmetric carboxylate vibrations at ~1543 cm⁻¹ and 1416 cm⁻¹), and elemental analysis .
Q. How can infrared spectroscopy (IR) distinguish between ionic and covalent bonding in this compound metal complexes?
- Methodology : Compare IR bands in the 1700–1400 cm⁻¹ range. Ionic complexes (e.g., sodium salts) show distinct νasym(COO⁻) and νsym(COO⁻) bands separated by ~120–130 cm⁻¹. Covalent bonding (e.g., with transition metals like Cu²⁺) reduces this separation due to electron delocalization. For example, sodium 4-methoxybenzoate exhibits bands at 1543 cm⁻¹ (νasym) and 1416 cm⁻¹ (νsym), while Cu(II) complexes show closer spacing (~50 cm⁻¹) .
Q. What thermal analysis techniques are used to determine the decomposition profile of this compound?
- Methodology : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under inert atmospheres (e.g., N₂) reveal stepwise decomposition. For example, Cu(II)-4-methoxybenzoate loses hydration water at ~100°C, followed by ligand decomposition above 250°C. Mass loss percentages correlate with stoichiometric calculations to confirm intermediate phases .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental IR spectra of this compound derivatives?
- Methodology : Perform ab initio Hartree-Fock calculations (e.g., Gaussian 98) with split-valence basis sets (e.g., lanL2DZ) to simulate vibrational spectra. Compare theoretical and experimental ν(COO⁻) frequencies to identify anomalies caused by crystal packing or solvent effects. For lanthanide complexes, harmonic approximations may require scaling factors (~0.89) to align with observed data .
Q. What strategies optimize multi-step synthesis of this compound to minimize byproducts?
- Methodology : Use kinetic vs. thermodynamic control:
- Nitration : Low temperatures (0–5°C) and controlled HNO₃ concentration favor meta-substitution over para byproducts.
- Esterification : Catalytic DMAP accelerates benzylation while reducing side reactions (e.g., hydrolysis).
Monitor reaction progress via HPLC or TLC (Rf values in 8:2 hexane-ether). Purify intermediates via recrystallization (e.g., ethanol/water) .
Q. How do coordination modes of this compound with lanthanides differ from transition metals?
- Methodology : Analyze IR ν(COO⁻) separation and X-ray crystallography. Lanthanides (e.g., La³⁺) form bidentate carboxylate bonds with unequal bond lengths (Δν ~70 cm⁻¹), while transition metals (e.g., Ni²⁺) exhibit symmetric bonding (Δν ~20 cm⁻¹). EXAFS can further confirm coordination geometry .
Q. How should researchers address conflicting thermal decomposition data in metal complexes of this compound?
- Methodology : Replicate experiments under standardized conditions (heating rate: 10°C/min, sample mass: 5–10 mg). Cross-validate with evolved gas analysis (EGA-MS) to identify volatile fragments. For example, conflicting mass loss in Cu(II) complexes may arise from residual solvent or polymorphic transitions .
Q. What precautions are recommended for handling this compound given limited safety data?
- Methodology : Assume hazard parallels structurally similar nitroaromatics (e.g., mutagenic potential). Use PPE (nitrile gloves, lab coat), conduct reactions in fume hoods, and avoid inhalation. Store in amber vials at –20°C to prevent photodegradation. Test for skin sensitization via murine local lymph node assay (LLNA) if required .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
